Glyceryl behenate

Description

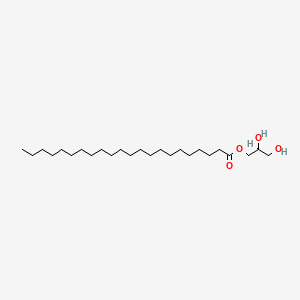

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015809 | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30233-64-8, 77538-19-3, 6916-74-1 | |

| Record name | Glyceryl monobehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl behenate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Docosanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL MONOBEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceryl behenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Structure and Polymorphism of Glyceryl Behenate

Compositional Heterogeneity and Influence on Solid-State Behavior

Glyceryl behenate (B1239552) is not a single chemical entity but a mixture of mono-, di-, and triglycerides of behenic acid. The relative proportions of these glycerides can vary, which significantly influences the material's thermal and structural properties. A widely used pharmaceutical grade, Compritol® 888 ATO, provides a representative example of this compositional heterogeneity. The solid-state organization of the mixture is not a simple summation of the behaviors of its individual components; instead, it is a complex interplay between them.

| Component | Typical Percentage Range (% w/w) |

|---|---|

| Monoglycerides (Monobehenin) | 12 - 23% |

| Diglycerides (Dibehenin) | 40 - 60% |

| Triglycerides (Tribehenin) | 21 - 35% |

Data compiled from multiple sources.

Crystallization Behavior and Polymorphic Forms

The specific polymorphic form adopted by glyceryl behenate is highly sensitive to the conditions under which it is crystallized, particularly the cooling rate. Rapid cooling or quenching, such as in spray cooling processes used in its manufacture, can trap the material in a higher-energy, metastable α-polymorph. Slower crystallization rates, conversely, allow for the formation of more thermodynamically stable forms.

Research using techniques like X-ray diffraction has demonstrated that manipulating the crystallization rate can favor the formation of specific polymorphs. For instance, a crystallization rate of 10°C/min has been shown to produce a single lamellar phase, whereas a much slower rate of 0.4°C/min can result in the formation of three distinct lamellar phases. This dependency of the crystalline structure on production conditions is a critical factor in controlling the final properties of the excipient.

| Polymorphic Form | Subcell Packing | Relative Stability | Favored by |

|---|---|---|---|

| α (alpha) | Hexagonal | Metastable (less stable) | Fast cooling / Quenching |

| Sub-α | Pseudohexagonal / Orthorhombic | More stable | Slow cooling / Annealing |

| β (beta) | Triclinic | Most stable | Annealing / Transition from α |

Data compiled from multiple sources.

When this compound is blended with other pharmaceutical excipients, its polymorphic behavior can be significantly altered. Additives can interfere with the crystallization process or interact with the different glyceride components, leading to changes in polymorphic transitions. For example, ingredients that selectively interact with or "trap" the monoglyceride component can disrupt the natural equilibrium and modify the resulting solid-state structure.

Studies involving the addition of surfactants, such as Poloxamer 407, have shown that such excipients can induce phase separation among the glyceride components during melt solidification. This separation can, in turn, trigger the transformation from the less stable α-form to the more stable β-polymorphic form upon annealing. Therefore, the choice of other excipients in a formulation is not trivial and can have profound effects on the physical stability of the this compound matrix.

Thermodynamic Aspects of Phase Transitions and their Relevance to Formulation Stability

The different polymorphic forms of this compound are associated with different thermodynamic stability. The α-form is a high-energy, metastable state, meaning it is not in its most stable thermodynamic configuration. Over time, or with exposure to thermal energy, this form will tend to convert to a more stable, lower-energy state, such as the sub-α or β form. This solid-state transformation is an exothermic process that can occur during storage.

These phase transitions are of paramount importance for the stability of pharmaceutical formulations. Changes in the crystalline structure of a lipid matrix can lead to alterations in the physical properties of the dosage form. For instance, a change in the polymorphism of this compound used as a matrix-forming agent could potentially alter the release rate of the embedded active pharmaceutical ingredient over the shelf-life of the product. The dissolution process itself is an endothermic one, and understanding the thermodynamic parameters (enthalpy, entropy) provides insight into the drug release mechanism. Therefore, a thorough understanding and control of this compound's polymorphism are essential to ensure consistent product quality and long-term formulation stability.

Glyceryl Behenate As a Matrix Forming Agent for Controlled Drug Release

Mechanisms of Drug Release from Glyceryl Behenate (B1239552) Matrices

The release of a drug from a glyceryl behenate matrix is a complex process governed by several interconnected phenomena. Because this compound is a water-insoluble excipient, the matrix does not typically swell or erode significantly in aqueous media. grupomathiesen.com Instead, the primary mechanism of drug release is diffusion. gattefosse.commedicalresearchjournal.org

Drug release from this compound matrices is predominantly controlled by diffusion. medicalresearchjournal.orgresearchgate.net This process can often be described by models based on Fick's laws of diffusion. The release kinetics can be categorized as Fickian or non-Fickian, depending on the specific formulation and environmental conditions.

Fickian diffusion is characterized by a drug release rate that is dependent on the square root of time. nih.govresearchgate.net This type of diffusion is typically observed when the rate of solvent penetration into the matrix is much greater than the rate of polymeric chain relaxation. In the context of this compound matrices, when the matrix consists solely of this lipid excipient, the drug release often follows Fickian diffusion. researchgate.netsphinxsai.com Studies have shown that the release of drugs like theophylline (B1681296) from a pure this compound matrix is best described by a linear relationship with the square root of time, which is indicative of a diffusion-controlled mechanism. researchgate.netsphinxsai.com The Peppas equation is often used to analyze release mechanisms, where a diffusional exponent 'n' value of 0.5 indicates Fickian diffusion. sphinxsai.comrjpbcs.com

Non-Fickian or anomalous diffusion occurs when both diffusion and polymer relaxation (or in this case, matrix structural changes) contribute to the release mechanism. nih.govresearchgate.net The 'n' value for non-Fickian diffusion in cylindrical tablets falls between 0.45 and 0.89. nih.gov This behavior can be seen in more complex matrix systems where other excipients are included alongside this compound.

The pathway and speed of media permeation are influenced by the inherent chemical and physical properties of the matrix, the loading of the active pharmaceutical ingredient (API), and the presence of other excipients. researchgate.net The wettability of the this compound matrix can be influenced by the surrounding medium. For instance, the presence of alcohol can decrease the contact angle of water on the hydrophobic surface, enhancing wetting and potentially increasing the drug release rate. scienceopen.com The creation of pores and water channels within the matrix governs the diffusion kinetics, allowing the aqueous medium to enter and the dissolved drug to diffuse out. ijpsonline.com

Once the wetting front has advanced and the drug within that region of the matrix has dissolved, the API can then diffuse out of the wetted portion of the matrix. researchgate.net Research comparing this compound with other lipid excipients like stearyl alcohol has highlighted that for this compound matrices, the rate-limiting step is more strictly the diffusive release of the API from the wetted matrix, rather than the movement of the wetting front itself. researchgate.netnih.govresearchgate.net This suggests that while water permeation is necessary, the diffusion of the dissolved drug through the water-filled pores of the inert matrix is the primary bottleneck controlling the release rate.

This compound forms a largely inert and non-erodible matrix. grupomathiesen.com However, some studies have investigated the erosion behavior, particularly in comparison to other manufacturing methods and in the presence of other excipients. bddpharma.comresearchgate.net While pure this compound matrices show minimal erosion, the incorporation of water-soluble components can lead to the formation of pores and channels as these components dissolve, which can be perceived as a form of surface erosion. nih.govijpsonline.com

The manufacturing process can also influence the erosion characteristics of the tablets. For instance, tablets made by direct compression may erode faster than those produced by melt granulation or direct solidification, which create a more consolidated matrix structure. bddpharma.comresearchgate.net In some advanced formulations, the adhesive properties of added cellulose (B213188) derivatives can help prevent matrix erosion and promote drug release through other mechanisms. google.com

Formulation Design and Optimization in Matrix Tablets

The design and optimization of this compound matrix tablets are crucial for achieving a desired drug release profile. One of the most significant formulation variables is the concentration of this compound itself.

The concentration of this compound in a matrix tablet has a direct and significant impact on the drug release rate. Generally, as the concentration of this compound increases, the release of the drug is retarded, leading to a more sustained release profile. researchgate.netgoogle.com

This effect is due to the increased hydrophobicity and tortuosity of the matrix at higher this compound concentrations. A more concentrated lipid matrix presents a longer and more complex diffusion path for the drug to traverse before it can be released into the surrounding medium. Studies have demonstrated this relationship with various drugs. For example, in matrices containing tramadol (B15222) HCl, increasing the ratio of this compound resulted in a slower drug release. researchgate.net Similarly, for other drugs, it has been observed that levels of this compound below 10% may not provide a significant sustained-release effect, whereas higher concentrations (e.g., 30% and 50%) lead to a significantly slower release. google.com Research has also indicated that for certain formulations, a this compound concentration exceeding 40% can make the drug release rate negligible to temperature changes, which is an important factor for stability. researchgate.net

The interplay between this compound concentration and other excipients is also critical. For instance, the inclusion of water-soluble fillers can counteract the retarding effect of this compound by creating pores and channels for faster drug release. researchgate.netnih.gov

Table of Research Findings on this compound Concentration and Drug Release

| Drug Model | This compound Concentration (%) | Key Finding on Release Profile | Reference(s) |

| Tramadol HCl | Increasing ratios | Slower and more controlled release with higher this compound content. | researchgate.net |

| Theophylline | 10, 30, 50 | No significant sustained release at 10%; significantly slower release at 30% and 50%. | google.com |

| Salicylic Acid | 10 to 50 | Increasing concentration of glyceryl dibehenate prolonged the release. | researchgate.net |

| Metoprolol Succinate | 1:2 ratio with drug | Successfully retarded the release of the highly water-soluble drug. | researchgate.net |

| Aceclofenac (B1665411) | 20 | A 20% w/w concentration in a press-coated tablet significantly influenced the lag time before release. | tandfonline.com |

Table of Mentioned Chemical Compounds

Impact of Hydrophilic Pore-Formers and Diluents

The release of a drug from a hydrophobic this compound matrix is largely dependent on the inclusion of hydrophilic agents that act as pore-formers. ijpsonline.comresearchgate.netijpsonline.com These agents dissolve in the presence of water, creating a network of channels through which the drug can diffuse out of the tablet. ijpsonline.compharmaexcipients.com The choice and properties of these pore-formers, such as lactose (B1674315), dibasic calcium phosphate (B84403) anhydrous, and hydroxyethyl (B10761427) cellulose, significantly influence the drug release kinetics.

Lactose, being highly water-soluble, leads to a faster drug release compared to the less soluble dibasic calcium phosphate anhydrous. ijpsonline.compharmaexcipients.com Studies have shown that lactose-containing matrix tablets exhibit a quicker drug release profile. researchgate.netpharmaexcipients.com The water solubility of the diluents directly impacts the formation of pores and water channels within the matrix, thereby governing the diffusion of the aqueous medium into the tablet and the subsequent diffusion of the dissolved drug out. ijpsonline.compharmaexcipients.com

In contrast, dibasic calcium phosphate anhydrous, with its lower water solubility, results in a slower and more prolonged drug release. ijpsonline.compharmaexcipients.com The use of mesoporous dibasic calcium phosphate anhydrous can lead to a reduction in the water permeability of the matrix, further slowing down drug release. researchgate.netpharmaexcipients.com This is hypothesized to be due to the adsorption of the lipid excipient onto the textured surface of the diluent. researchgate.netpharmaexcipients.com

The following table summarizes the impact of different pore-formers on drug release from a this compound matrix:

| Pore-Former | Water Solubility | Effect on Drug Release |

| Lactose | High | Faster drug release |

| Dibasic Calcium Phosphate Anhydrous | Low | Slower drug release |

Effects of Manufacturing Processes

The manufacturing process employed to create this compound matrix tablets plays a crucial role in determining the final tablet properties and drug release characteristics. Common methods include direct compression, hot fusion, melt granulation, and post-heating. ijpsonline.comnih.govresearchgate.net

Direct compression is a straightforward method where the drug, this compound, and other excipients are blended and compressed into tablets. nih.gov However, the drug release from these tablets can sometimes be unstable, a phenomenon not attributed to the polymorphic changes of this compound but rather to the evolution of the tablet's microstructure. researchgate.net

Hot fusion and melt granulation involve heating the this compound to its molten state to granulate the drug and other excipients. researchgate.netsemanticscholar.org Melt granulation, in particular, has been found to be an effective method for achieving sustained drug release. researchgate.net This process can create granules with desirable polymorphic forms of this compound. nih.gov Twin-screw melt granulation is a continuous process that allows for the direct production of granules and has been shown to produce tablets with complete and controlled drug release over extended periods. nih.govresearchgate.net

Post-heating of directly compressed tablets is another technique used to modify the drug release profile. nih.gov This process involves storing the compressed tablets in a dry oven at elevated temperatures. nih.gov The heat melts the this compound, which then solidifies to form a stronger matrix, leading to a significant sustained release effect, even with a small amount of the lipid excipient. nih.gov For instance, heating a tablet containing as little as 0.65% this compound at 80°C for 15 minutes can sustain drug release for over 10 hours. nih.gov

Correlation between Tablet Microstructure, Porosity, and Drug Release

The microstructure and porosity of a this compound matrix tablet are intrinsically linked to its drug release behavior. ijpsonline.comresearchgate.net The distribution of the drug, this compound, and pore-formers within the tablet matrix dictates the pathways for water ingress and drug egress. ijpsonline.com

Upon contact with an aqueous medium, the water-soluble components, such as the drug and hydrophilic diluents, dissolve at the tablet's edges, creating a porous network or "corona" composed of the insoluble this compound. ijpsonline.com The rate of drug release is then governed by the diffusion through this porous structure. ijpsonline.compharmaexcipients.com

X-ray micro-computed tomography has been instrumental in visualizing the internal microstructure of these tablets. ijpsonline.comresearchgate.net Studies have shown that in tablets containing lactose, the porosity increases throughout the tablet core upon dissolution. ijpsonline.com In contrast, with dibasic calcium phosphate anhydrous, the porosity increase is mainly observed in the center of the tablet. ijpsonline.com The initial shape of the this compound particles, which are typically spherical, is lost during compression due to plastic deformation. ijpsonline.compharmaexcipients.com

The interplay between the tablet's microstructure, the porosity created by the dissolution of pore-formers, and the resulting tortuosity of the diffusion channels ultimately controls the rate and duration of drug release.

Stability and Long-Term Performance of this compound Matrix Tablets

The long-term stability of this compound matrix tablets is a critical factor in ensuring consistent drug delivery over the product's shelf life. This involves understanding the microstructural changes during storage, the influence of polymorphism, and the tablet's resistance to external factors like alcohol.

Microstructural Evolution during Storage Conditions

Storage at elevated temperatures and humidity can induce changes in the microstructure of this compound tablets, which may affect drug release. ijpsonline.comresearchgate.net Interestingly, studies have shown that drug release from tablets formulated with lactose remains stable after storage at 40°C and 75% relative humidity for three months. ijpsonline.compharmaexcipients.com However, tablets containing dibasic calcium phosphate anhydrous exhibited a significantly slower drug release after the same storage period. researchgate.netpharmaexcipients.com

Relationship between Polymorphic Stability and Drug Release Kinetics

This compound can exist in different polymorphic forms, and it was long assumed that polymorphic transformations during storage were the primary cause of changes in drug release. researchgate.netinnovareacademics.in However, recent research has challenged this assumption. ijpsonline.comresearchgate.net

Studies have demonstrated that variations in drug release from this compound tablets after storage are not necessarily due to changes in the polymorph of the lipid matrix former. ijpsonline.compharmaexcipients.comresearchgate.net In fact, it has been shown that the same polymorph of this compound can result in different drug release kinetics before and after storage, while tablets with two distinct polymorphs can exhibit the same dissolution profiles. ijpsonline.compharmaexcipients.comresearchgate.net This indicates that other factors, such as the evolution of the tablet's microstructure, play a more significant role in the stability of drug release than the polymorphic state of the this compound itself. ijpsonline.comresearchgate.net While the polymorphic form of this compound can be influenced by the manufacturing process, with melt granulation producing desirable stable forms, its direct correlation to long-term release stability is not as straightforward as once believed. nih.govresearchgate.net

Assessment of Resistance to Alcohol-Induced Dose Dumping

Alcohol-induced dose dumping is a significant safety concern for modified-release oral dosage forms, where the co-ingestion of alcohol can cause a rapid and unintended release of the drug. pharmaexcipients.compharmaexcipients.com The wettability of this compound increases in the presence of alcohol, which can lead to a significant dose-dumping effect. pharmaexcipients.compharmaexcipients.com

Formulations containing this compound have been evaluated for their resistance to alcohol-induced dose dumping. nih.govresearchgate.net Studies have shown that both hydrophilic-lipophilic formulations with ionizing drugs and more lipophilic formulations with non-ionizing drugs can exhibit a significant alcohol dose dumping effect when formulated with this compound. pharmaexcipients.compharmaexcipients.comresearchgate.net However, manufacturing processes can influence this resistance. For instance, tablets produced via continuous twin-screw melt granulation have been found to be resistant to alcohol-induced dose dumping in solutions containing up to 40% ethanol (B145695). nih.govresearchgate.net This suggests that the method of incorporating this compound into the tablet matrix is a critical factor in mitigating the risk of alcohol-induced dose dumping.

Glyceryl Behenate in Advanced Drug Delivery Systems

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers with a solid lipid core, while NLCs are a second generation of these carriers, incorporating a blend of solid and liquid lipids. unesp.brresearchgate.net This structural difference in NLCs creates a less ordered lipid matrix, which can lead to higher drug loading capacity and improved stability by preventing drug expulsion during storage. nih.gov Glyceryl behenate (B1239552) is a frequently used solid lipid in both SLN and NLC formulations. medipol.edu.trresearchgate.net

Development of Formulation Strategies

Various techniques are employed to produce glyceryl behenate-based SLNs and NLCs, with the goal of achieving desired particle characteristics.

The emulsification-diffusion technique is a common method for preparing this compound-based SLNs. usp.brnih.gov This process involves dissolving the lipid (this compound) and the drug in a water-miscible organic solvent. This organic phase is then emulsified in an aqueous solution containing a surfactant. rjptonline.org The subsequent diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid, forming the nanoparticles. rjptonline.org For instance, haloperidol-loaded SLNs have been successfully fabricated using this technique with this compound as the lipid and Tween 80 as the surfactant. usp.brscielo.br Similarly, donepezil-loaded SLNs were prepared using a solvent emulsification-diffusion method, where this compound was dissolved in an ethanol (B145695) and chloroform (B151607) mixture. rjptonline.org

Another prominent method is the hot self-nanoemulsification (SNE) technique. nih.gov This strategy involves creating a hot isotropic mixture of this compound, a surfactant (like Poloxamer 407), and a co-surfactant or solubilizer (such as polyethylene (B3416737) glycol 4000). nih.gov This mixture spontaneously forms a nanoemulsion when introduced into hot water, and upon rapid cooling, the lipid solidifies to form SLNs. nih.gov This method has been successfully used to prepare lopinavir-loaded SLNs with this compound. nih.gov

High-shear homogenization and ultrasonication are also widely used, often in combination. nih.gov In this approach, the drug is dissolved in the melted lipid, which is then dispersed in a hot aqueous surfactant solution using a high-shear homogenizer to form a coarse emulsion. mdpi.com This pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range. nih.govmdpi.com

Mechanisms of Drug Solubilization and Encapsulation within the Lipid Matrix

The ability of this compound to effectively solubilize and encapsulate drugs is fundamental to its utility in SLNs and NLCs. The solubility of the drug in the molten lipid is a primary determinant of encapsulation efficiency. usp.brscielo.br

During the formulation process, particularly with methods involving heat, the drug dissolves in the molten this compound. usp.brscielo.br Upon cooling and solidification of the lipid matrix, the drug becomes entrapped. usp.brscielo.br Differential Scanning Calorimetry (DSC) is a key analytical technique used to confirm this process. The absence of the drug's characteristic melting peak in the DSC thermogram of the drug-loaded SLNs indicates that the drug has been molecularly dispersed or solubilized within the lipid matrix and exists in an amorphous state rather than a crystalline one. usp.brscielo.brresearchgate.net This transformation to an amorphous form is a crucial aspect of encapsulation. usp.brscielo.br

The complex composition of this compound, which includes mono-, di-, and triglycerides of behenic acid, results in a less-ordered, imperfect crystal lattice. medipol.edu.tringentaconnect.com These imperfections within the crystal structure provide more space to accommodate drug molecules, leading to higher encapsulation efficiency compared to more highly ordered lipids like glyceryl stearate (B1226849). medipol.edu.tringentaconnect.com The long behenic acid chains in this compound can also facilitate the intermolecular entrapment of drugs.

There are several models describing how drugs are incorporated into the lipid matrix of SLNs:

Homogeneous Matrix Model: The drug is uniformly dispersed throughout the lipid core. mdpi.com

Core-Shell Model (Drug-Enriched Shell): The drug is concentrated in the outer layer of the nanoparticle. mdpi.com

Core-Shell Model (Drug-Enriched Core): The drug is concentrated in the center of the nanoparticle. mdpi.com

In NLCs, the presence of liquid lipids creates an even more disordered matrix, further enhancing drug loading capacity. nih.gov

Control and Characterization of Particle Size Distribution and Zeta Potential

The particle size, polydispersity index (PDI), and zeta potential are critical quality attributes of SLN and NLC dispersions, influencing their stability, drug release, and in vivo performance.

Particle Size and Polydispersity Index (PDI): The particle size of this compound-based nanoparticles is typically in the range of 50 to 1000 nm. usp.brscielo.br The PDI is a measure of the uniformity of the particle size distribution, with lower values indicating a more homogenous population. scielo.br Several formulation and process parameters influence these characteristics:

Surfactant Concentration: Increasing the surfactant concentration generally leads to a decrease in particle size. This is because the surfactant covers the increased surface area created during homogenization, preventing particle aggregation. usp.brscielo.br

Lipid Concentration: The effect of lipid concentration can be complex. Initially, increasing the lipid amount may provide more space for drug entrapment. scielo.br However, excessively high lipid concentrations can lead to larger particles. scielo.br

Homogenization Parameters: The speed and duration of homogenization or sonication are crucial in reducing particle size. nih.gov

For example, in one study, haloperidol-loaded SLNs made with this compound had an optimized particle size of 103 ± 09 nm and a PDI of 0.190 ± 0.029. usp.brscielo.br Another study developing lopinavir-loaded SLNs reported a particle size of 214.5 ± 4.07 nm. nih.gov

Zeta Potential: Zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of the stability of the colloidal dispersion. nih.gov A sufficiently high absolute zeta potential value (typically > |20| mV) provides electrostatic repulsion between particles, preventing aggregation. researchgate.net The negative zeta potential often observed in this compound-based NLCs is attributed to the ionization of behenic acid. mdpi.com In a study of haloperidol-loaded SLNs, the optimized formulation exhibited a zeta potential of -23.5 ± 1.07 mV, indicating good stability. usp.brscielo.br Lopinavir-loaded SLNs showed a zeta potential of -12.7 ± 0.87 mV. nih.gov

These parameters are typically measured using techniques like Photon Correlation Spectroscopy (PCS) or Dynamic Light Scattering (DLS). usp.brscielo.br

| Drug | Nanoparticle Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |

|---|---|---|---|---|---|

| Haloperidol (B65202) | SLN | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | usp.brscielo.br |

| Lopinavir | SLN | 214.5 ± 4.07 | N/A | -12.7 ± 0.87 | nih.gov |

| Donepezil | SLN | 134.5 ± 2.65 | 0.215 ± 0.012 | -21.3 ± 1.15 | rjptonline.org |

| Nimesulide | SLN | 166.1 ± 0.114 | 0.171 ± 0.051 | -3.10 ± 0.166 | scispace.com |

In Vitro Drug Release Studies from SLNs/NLCs

In vitro drug release studies are essential to predict the in vivo performance of drug-loaded nanoparticles. This compound-based SLNs and NLCs typically exhibit a biphasic release pattern. scielo.br

This pattern consists of:

An initial burst release: This is attributed to the drug adsorbed on the nanoparticle surface, which is readily available for dissolution. scielo.br

A subsequent sustained release: This slower phase is due to the diffusion of the encapsulated drug from the solid lipid matrix. scielo.br

For example, an optimized formulation of haloperidol-loaded SLNs showed an initial burst release of 21.33 ± 3.53% within the first hour, followed by a sustained release, with a total of 87.21 ± 3.63% of the drug released over 24 hours. scielo.br In another study, donepezil-loaded SLNs released 96.72 ± 5.89% of the drug over 24 hours. rjptonline.org The release kinetics can often be described by models such as the Higuchi model, which is characteristic of diffusion-controlled release from a matrix system. rjptonline.org The solid nature of the this compound matrix is a key factor in achieving this sustained release profile. ingentaconnect.com

Physicochemical Stability Assessment of Nanoparticulate Dispersions over Time

The long-term stability of SLN and NLC dispersions is crucial for their viability as pharmaceutical products. Stability is assessed by monitoring key parameters like particle size, PDI, and zeta potential over time under different storage conditions. usp.brnih.govscielo.br

This compound-based nanoparticles have demonstrated good stability, particularly when stored at refrigerated temperatures (e.g., 4 ± 2 °C). usp.brscielo.brscispace.com For instance, haloperidol-loaded SLNs remained stable for up to six months when stored at 4 ± 2 °C and 25 ± 2 °C / 60 ± 5% relative humidity (RH), with no significant changes in their physicochemical properties. usp.brscielo.br

However, stability can be compromised at higher temperatures. At elevated temperatures (e.g., 40°C), particle aggregation can occur, leading to a significant increase in particle size and PDI. rjptonline.orgscielo.br This is a critical consideration for storage and handling. For example, one study found that while donepezil-loaded SLNs were stable for six months at 4°C and 25°C, storage at 40°C led to a significant increase in particle size due to aggregation. rjptonline.org The zeta potential, by providing electrostatic repulsion, plays a vital role in maintaining the physical stability of the nanoformulation. scielo.br

| Drug | Storage Condition | Duration | Observed Changes | Reference |

|---|---|---|---|---|

| Haloperidol | 4 ± 2 °C | 6 months | No significant change | usp.brscielo.br |

| Haloperidol | 25 ± 2 °C / 60 ± 5% RH | 6 months | No significant change | usp.brscielo.br |

| Haloperidol | 40 ± 2 °C / 75 ± 5% RH | 6 months | Significant increase in particle size and PDI | scielo.br |

| Donepezil | 4 ± 2 °C | 6 months | No significant change | rjptonline.org |

| Donepezil | 25 ± 2 °C / 60 ± 5% RH | 6 months | No significant change | rjptonline.org |

| Donepezil | 40 ± 2 °C / 75 ± 5% RH | 6 months | Significant increase in particle size | rjptonline.org |

| Nimesulide | 4 °C | 15 days | More stable, minimal changes in size | scispace.com |

| Nimesulide | 25 °C | 15 days | Slight increase in particle size | scispace.com |

Research into Targeted Delivery Applications (e.g., nose-to-brain delivery)

A significant area of research for this compound-based SLNs and NLCs is targeted drug delivery, particularly to the brain via the intranasal (IN) route. usp.brscielo.brresearchgate.net The nose-to-brain pathway offers a non-invasive method to bypass the blood-brain barrier (BBB), delivering drugs directly to the central nervous system (CNS). usp.brscielo.brnih.gov This is achieved through transport along the olfactory and trigeminal nerves. researchgate.netnih.gov

SLNs and NLCs formulated with this compound are well-suited for this application for several reasons:

They can protect the encapsulated drug from enzymatic degradation in the nasal cavity. scielo.br

The small particle size facilitates transport along neuronal pathways. nih.gov

The lipidic nature can enhance permeation across the nasal mucosa. researchgate.net

The use of surfactants like Tween 80 can further improve brain delivery. scielo.br

Studies have demonstrated the potential of this approach. For example, haloperidol-loaded SLNs administered intranasally to rats resulted in significantly higher drug concentrations in the brain compared to an intravenous or intranasal drug solution. usp.brscielo.br Similarly, donepezil-loaded SLNs for the potential treatment of Alzheimer's disease showed enhanced brain targeting efficiency when delivered via the nasal route. rjptonline.org The higher drug targeting efficiency and direct transport percentage observed in these studies underscore the promise of this compound-based nanoparticles for treating CNS disorders. rjptonline.org

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound is a crucial lipid excipient utilized in the transition of liquid Self-Emulsifying Drug Delivery Systems (SEDDS) into solid dosage forms, such as pellets and tablets. nih.goviglobaljournal.com These systems are designed to improve the oral delivery of poorly water-soluble drugs. nih.govmdpi.com SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. nih.govcore.ac.uk The transformation into solid forms like pellets or granules helps to overcome the challenges associated with liquid SEDDS, such as stability issues and the need for encapsulation in soft gelatin capsules. nih.gov this compound's role in these solid SEDDS is multifaceted, serving as a lipid matrix former, a binder, and a release-controlling agent. formulationbio.compharmaexcipients.com

Formulation Development for Self-Emulsifying Pellets and Tablets

The development of solid self-emulsifying systems often involves adsorbing the liquid SEDDS onto a solid carrier or incorporating it into a meltable lipid base like this compound. nih.gov This lipid is widely used to create sustained-release matrix tablets and pellets through various techniques, including direct compression, melt granulation, and extrusion/spheronization. pharmaexcipients.comresearchgate.net

In the formulation of self-emulsifying pellets, a liquid SEDDS mixture is often blended with this compound, which acts as a sustained-release agent and can also contribute to the floating properties of the dosage form. nih.gov For instance, self-emulsifying floating pellets have been developed by mixing a liquid SEDDS with this compound, an adsorbent like colloidal silicon dioxide, and a disintegrant. nih.gov The extrusion/spheronization process is commonly employed, where the lipid-based mixture is extruded and then rounded into spherical pellets. formulationbio.comresearchgate.net

For self-emulsifying tablets, this compound can be used in direct compression as a lipidic binder and matrix-former. pharmaexcipients.com It creates a hydrophobic network within the tablet that controls the hydration rate and subsequent release of the self-emulsifying system. pharmaexcipients.comijpsonline.com The concentration of this compound is a critical parameter; a sufficient amount, often above a determined percolation threshold, is necessary to form a robust and continuous matrix network that prevents the premature disintegration of the tablet. gattefosse.com

Table 1: Example Formulation Components for Solid SEDDS with this compound

| Formulation Type | Role of this compound | Other Key Excipients | Drug Example | Source(s) |

|---|---|---|---|---|

| Self-Emulsifying Floating Pellets | Sustained release and floating agent | Adsorbent (Colloidal silicon dioxide), Disintegrant (Sodium starch glycolate), SEDDS components (Labrasol, Cremophor EL) | Tetrahydrocurcumin (B193312) | nih.gov |

| Sustained-Release Matrix Pellets | Matrix-forming agent | Microcrystalline Cellulose (B213188) (MCC), Hydroxypropyl methylcellulose (B11928114) (HPMC), SEDDS components (Cremophor® EL, Propylene glycol) | Puerarin | nih.gov |

| Sustained-Release Matrix Tablets | Lipid matrix-former | Pore-forming agent (Lactose or Dibasic calcium phosphate (B84403) anhydrous), Drug | Theophylline (B1681296) | pharmaexcipients.comresearchgate.net |

| Solid Lipid Nanoparticles (SLNs) | Solid lipid core | Surfactant/Stabilizer (Poloxamer 407, Polyethylene glycol 4000) | Lopinavir | nih.gov |

Applications in Floating Drug Delivery Systems

This compound is frequently used in the formulation of floating drug delivery systems (FDDS) due to its low density. fabad.org.trnih.gov These systems are designed to remain buoyant in gastric fluids, prolonging the gastric residence time of the dosage form and allowing for localized drug release in the upper gastrointestinal tract. fabad.org.trinnovareacademics.in

Another method involves creating highly porous pellets. nih.gov In a study developing gastroretentive pellets for cilostazol, this compound was used as a matrix former along with a sublimating agent like camphor (B46023). nih.gov The sublimation of camphor creates a porous structure, which decreases the pellet density and leads to immediate buoyancy. nih.gov The inclusion of other excipients, such as hydroxyethyl (B10761427) cellulose, can further optimize the floating duration and dissolution rate. nih.gov Research has also combined the self-emulsifying and floating concepts. Self-emulsifying floating pellets containing tetrahydrocurcumin used this compound as both a floating and sustained-release agent, achieving a floating efficiency of 93% after 6 hours. nih.gov

Table 2: Performance of this compound-Based Floating Systems

| Drug | Formulation Type | Key Excipients | Floating Lag Time | Total Floating Time | Source(s) |

|---|---|---|---|---|---|

| Propranolol | Floating Tablets | HPMC K4M | Zero | 12 hours | nih.gov |

| Cilostazol | Porous Pellets | Camphor, Hydroxyethyl cellulose | Immediate | > 10 hours | nih.gov |

| Tetrahydrocurcumin | Self-Emulsifying Pellets | Sodium starch glycolate, SEDDS | Not specified | > 6 hours (93% floating) | nih.gov |

| Clarithromycin | Matrix Tablets | HPMC K4M, Camphor | 10 seconds | > 12 hours | nih.gov |

Investigation of its Role in Enhancing Oral Bioavailability and Dissolution Rate

A primary application of SEDDS is to enhance the oral bioavailability and dissolution rate of drugs with poor aqueous solubility, which often corresponds to Biopharmaceutics Classification System (BCS) Class II and IV drugs. mdpi.comcore.ac.uk this compound plays a significant role in this context, particularly as the core lipid matrix in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can be considered advanced forms of solid SEDDS. nih.govnih.gov

The lipidic nature of this compound-based nanoparticles facilitates drug absorption through the intestinal lymphatic pathway, which can help bypass first-pass metabolism in the liver, a major cause of low bioavailability for many drugs. nih.govnih.gov The encapsulation of a drug within the this compound matrix maintains it in a solubilized or amorphous state, avoiding the dissolution step that often limits the absorption of poorly soluble drugs. scielo.brpharmaexcipients.com

Numerous studies have demonstrated significant bioavailability enhancement with this compound-based formulations. For instance, lopinavir-loaded SLNs prepared with this compound showed a 3.56-fold increase in oral bioavailability compared to the bulk drug. nih.gov Similarly, the bioavailability of raloxifene (B1678788) was enhanced 3.1-fold when formulated in NLCs composed of this compound and oleic acid. mdpi.com The sustained-release properties of the this compound matrix also contribute to improved therapeutic outcomes by maintaining drug concentrations over an extended period. rjptonline.orgmdpi.com For example, donepezil-loaded SLNs showed a sustained release profile over 24 hours, with an initial burst release followed by slow diffusion from the lipid matrix. rjptonline.org The dissolution rate from this compound matrices is influenced by its concentration and the presence of pore-forming agents; higher concentrations of the lipid generally lead to a slower, more controlled release. pharmaexcipients.comresearchgate.net

Table 3: Research Findings on Bioavailability and Dissolution Enhancement

| Drug | Formulation Type | Key Finding(s) | Source(s) |

|---|---|---|---|

| Lopinavir | SLNs | 3.56-fold increase in oral bioavailability compared to bulk drug. | nih.gov |

| Raloxifene | NLCs | 3.1-fold enhancement in oral bioavailability compared to drug suspension. | mdpi.com |

| Donepezil | SLNs | Sustained drug release of 96.72% over 24 hours. | rjptonline.org |

| Lopinavir | SLNs | Optimized SLNs had a particle size of 214.5 nm and entrapment efficiency of 81.6%. | nih.gov |

| Theophylline | Matrix Tablets | Drug release was sustained for up to 12 hours; release rate was faster with a water-soluble diluent (lactose) than an insoluble one. | pharmaexcipients.comijpsonline.com |

| Felodipine | SLNs | Absence of drug peaks in XRD analysis indicated the drug existed in an amorphous state within the SLNs, which is expected to improve solubility. | pharmaexcipients.com |

Interactions of Glyceryl Behenate with Active Pharmaceutical Ingredients Apis and Other Excipients

Drug-Lipid Compatibility and Solid-State Interactions

The solubility of the drug in the molten lipid is a primary factor influencing encapsulation efficiency. usp.brscielo.br A modified method for assessing solubilization potential is often employed, where various lipids are screened to identify the most suitable carrier for a given API. scielo.br For instance, in the development of solid lipid nanoparticles (SLNs) for haloperidol (B65202), glyceryl behenate (B1239552) was selected after being screened against other lipids like glyceryl palmitostearate and stearic acid due to its superior solubilizing capacity for the drug. usp.brscielo.br

The unique chemical composition of glyceryl behenate, which is a mixture of mono-, di-, and triglycerides of behenic acid, results in a less ordered and imperfect crystal lattice. medipol.edu.trresearchgate.netinnovareacademics.in This structural heterogeneity is advantageous as it can accommodate drug molecules more effectively than the highly ordered, perfect crystalline structures formed by pure triglycerides like tristearin. medipol.edu.tr This less compact structure can lead to higher drug entrapment. medipol.edu.tr

Several analytical techniques are employed to evaluate the solid-state interactions and confirm compatibility:

Differential Scanning Calorimetry (DSC): This technique measures thermal transitions and can reveal interactions. In a compatible mixture where no strong chemical interaction occurs, the thermogram may show the individual melting peaks of both the API and this compound. researchgate.net For example, a binary mixture of itraconazole (B105839) and this compound displayed the distinct melting endotherms of both components, confirming their compatibility. researchgate.net DSC can also show subtle interactions, such as the slight depression of this compound's melting temperature when mixed with glyceryl palmitostearate, indicating some level of miscibility. nih.gov

Powder X-ray Diffraction (PXRD): PXRD patterns are used to analyze the crystalline structure. The PXRD pattern of a physical mixture of itraconazole and this compound revealed the characteristic diffraction peaks of the crystalline drug, further supporting the absence of a solid-state transformation and confirming compatibility. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to detect potential chemical interactions between the drug and the excipient. Studies on itraconazole and this compound showed that the characteristic stretch bands from the drug's functional groups were preserved in the physical mixture, indicating no chemical interaction. researchgate.net

The table below summarizes findings on the compatibility between various APIs and this compound.

| API | Other Excipient(s) | Analytical Technique(s) | Key Finding | Reference(s) |

| Itraconazole | None | DSC, PXRD, FTIR | The binary mixture showed individual peaks and bands for both components, confirming physical compatibility without strong chemical interaction. | researchgate.net |

| Moxifloxacin (B1663623) Hydrochloride | Stearoyl polyoxyl-32 glycerides, Soya phosphatidylcholine | FTIR | FTIR spectra indicated that the drug was compatible with the selected excipients. | scialert.net |

| Haloperidol | Tween 80 | N/A (Solubility Screening) | This compound was selected as the lipid due to its better solubilizing potential for the drug compared to other lipids. | usp.brscielo.br |

| Glyceryl Palmitostearate | None | DSC | The mixture showed discrete melting events for both lipids, with a small suppression in this compound's melting point, indicating some interaction. | nih.gov |

Influence on API Crystallinity and Stabilization of Amorphous States

A significant advantage of using this compound in formulations is its ability to influence the crystallinity of the API, often by stabilizing it in a more soluble, amorphous state. researchgate.netmdpi.com The amorphous form of a drug typically exhibits higher apparent solubility and a faster dissolution rate compared to its stable crystalline counterpart, which can lead to improved bioavailability.

The mechanism behind this stabilization lies in this compound's physical properties. As a complex mixture of glycerides, it forms a disordered lipid matrix that can physically entrap drug molecules, hindering the molecular mobility required for nucleation and crystal growth. medipol.edu.trresearchgate.net During formulation processes like hot-melt extrusion or the preparation of solid lipid nanoparticles, the API is dissolved in the molten lipid. Upon rapid cooling, the lipid solidifies quickly, trapping the API molecules in a molecularly dispersed or amorphous state within the solid matrix. mdpi.com

Evidence for this phenomenon is well-documented:

In a study of moxifloxacin-loaded SLNs, DSC analysis was performed on the pure drug, the lipid, and the final formulation. The DSC thermogram of the SLNs did not show the characteristic melting peak of moxifloxacin, indicating that the drug was not in its crystalline form but was successfully converted to an amorphous state and entrapped within the lipid nanoparticles. scialert.net

Similarly, when β-carotene was formulated into nanostructured lipid carriers using this compound, PXRD analysis was conducted. The profiles of the nanoformulations lacked the sharp, strong peaks characteristic of the crystalline API, confirming that the β-carotene had been encapsulated in an amorphous state. mdpi.com

The inherent polymorphism of this compound itself plays a role. The crystallization behavior of the lipid is complex and can be influenced by the presence of an API. researchgate.net The resulting solid matrix is often a physically stable mixture of different crystalline modifications of the lipid, which effectively prevents the recrystallization of the entrapped drug during storage. researchgate.net

The following table presents research findings where this compound was used to stabilize the amorphous state of an API.

| API | Formulation Type | Analytical Technique(s) | Finding on API State | Reference(s) |

| Moxifloxacin Hydrochloride | Solid Lipid Nanoparticles (SLN) | DSC | The absence of the drug's melting peak in the SLN thermogram indicated it was in an amorphous state. | scialert.net |

| β-carotene | Nanostructured Lipid Carriers (NLC) | PXRD | The disappearance of sharp crystalline peaks in the NLC profile confirmed the API was in an amorphous state. | mdpi.com |

| Itraconazole, Carbamazepine | Controlled-Release Solid Dispersion | DSC, PXRD | The entrapment of the drug in an amorphous form within the solid dispersion was confirmed. | nih.gov |

| Trans-resveratrol | Nanostructured Lipid Carriers (NLC) | DSC | The drug was loaded into the carriers as a molecular dispersion (amorphous). | unesp.br |

Evaluation of Synergistic or Antagonistic Effects with Co-Excipients

This compound is typically formulated with a variety of co-excipients, and its performance is profoundly affected by these interactions. The interplay with surfactants, polymers, and other lipids can be either synergistic, leading to improved formulation characteristics, or antagonistic, presenting formulation challenges.

Interactions with Surfactants: Surfactants are essential for emulsifying the lipid phase and ensuring the stability of lipid nanoparticle dispersions by preventing particle aggregation. usp.brmedipol.edu.tr

Synergistic Effects: The choice and concentration of a surfactant work in synergy with this compound to control particle size. In the development of haloperidol SLNs, increasing the concentration of the surfactant Tween 80 from 2% to 2.5% resulted in a significant decrease in particle size. usp.br Similarly, for aceclofenac (B1665411) SLNs, the surfactant poloxamer 188 yielded the best results at a concentration of 2.5%. researchgate.net A notable synergistic effect was observed in a moxifloxacin formulation, where the combination of a lipophilic surfactant (soya phosphatidylcholine) and a hydrophilic surfactant (stearoyl polyoxyl-32 glycerides) with this compound significantly improved the entrapment of the hydrophilic drug. scialert.net

Antagonistic Effects: The compatibility between the lipid and surfactant is crucial. In a comparative study delivering trans-resveratrol, the highly hydrophobic this compound resulted in considerably larger and more polydisperse nanoparticles compared to the more hydrophilic PEG-40 stearate (B1226849) when using poloxamer 407 as the surfactant. unesp.br This suggests a poorer emulsification efficiency, representing an antagonistic or less favorable interaction between the highly lipophilic lipid and the chosen surfactant system. unesp.br

Interactions with Polymers: Polymers are often included to modify drug release, enhance stability, or act as matrix formers.

Synergistic Effects: this compound can function as a lipidic plasticizer and release-modifying agent in combination with polymers. In a controlled-release solid dispersion, this compound facilitated the hot-melt extrusion processing of high molecular weight polyvinylpyrrolidone (B124986) (PVP). nih.gov In another formulation, a solid dispersion of tacrolimus (B1663567) in this compound was embedded within a hydrogel matrix of hydroxypropyl methylcellulose (B11928114) (HPMC). nih.gov This combination synergistically enhanced the drug's dissolution rate via the solid dispersion while achieving controlled release through the HPMC matrix, resulting in a stable formulation. nih.gov

Interactions with Other Lipids: this compound can be blended with other solid or liquid lipids to form nanostructured lipid carriers (NLCs), which can improve drug loading and stability.

The table below details observed interactions between this compound and various co-excipients.

| Co-Excipient(s) | Formulation Type | Observed Effect | Type of Interaction | Reference(s) |

| Tween 80 (Surfactant) | SLN | Increased concentration led to decreased particle size. | Synergistic | usp.br |

| Soya Phosphatidylcholine & Stearoyl polyoxyl-32 glycerides (Surfactants) | SLN | Combination enhanced entrapment efficiency of a hydrophilic drug. | Synergistic | scialert.net |

| Polyvinylpyrrolidone (PVP) (Polymer) | Solid Dispersion | Acted as a plasticizer, enabling easier processing of the polymer by hot-melt extrusion. | Synergistic | nih.gov |

| Hydroxypropyl Methylcellulose (HPMC) (Polymer) | Tablet Matrix | Combination of a this compound solid dispersion with an HPMC matrix provided enhanced dissolution and controlled release. | Synergistic | nih.gov |

| PEG-40 Stearate (Lipid) & Poloxamer 407 (Surfactant) | NLC | This compound produced larger, more polydisperse particles compared to PEG-40 stearate, indicating poorer emulsification. | Antagonistic/Less Favorable | unesp.br |

| Sodium Chloride | Press-Coated Tablet | Combination in the outer coat helped control the lag time before drug release. | Synergistic | researchgate.net |

Advanced Analytical and Characterization Methodologies in Glyceryl Behenate Research

Solid-State Characterization Techniques

The solid-state properties of glyceryl behenate (B1239552), a mixture of mono-, di-, and tribehenates of glycerol, are critical to its performance as a pharmaceutical excipient. fu-berlin.deinnovareacademics.incu.edu.eg These properties, including crystallinity and polymorphism, are investigated using a suite of thermal and structural analysis techniques.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorphism Assessment

Differential Scanning Calorimetry (DSC) is a fundamental tool for investigating the thermal behavior of glyceryl behenate. cu.edu.egacs.org It measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events such as melting and crystallization. mdpi.com

DSC thermograms of pure this compound exhibit a characteristic sharp endothermic peak, indicating its crystalline nature. cu.edu.egrjptonline.org The melting point is typically observed between 65°C and 77°C. innovareacademics.inresearchgate.net For instance, one study reported a melting endotherm at 71.2°C, while another observed a peak at 73.36°C with an enthalpy of 393.49 J/g. cu.edu.egusp.brscielo.br Another investigation found a broad endothermic peak at 70.4°C. rjptonline.org These variations can be attributed to the complex composition of this compound, which consists of mono-, di-, and tribehenate esters. fu-berlin.deresearchgate.net

The polymorphic behavior of this compound, or its ability to exist in multiple crystalline forms, is a key area of research. Different polymorphs possess distinct physical properties that can influence the performance of the final product. researchgate.net DSC is instrumental in identifying these polymorphic transitions. For example, the presence of a slight endotherm at 35°C has been noted, which could indicate a polymorphic transition or partial melting, even though significant melting occurs at a much higher temperature. researchgate.netijpsonline.com The cooling rate during crystallization can influence the formation of specific polymorphs. A crystallization rate of 10°C/min has been shown to favor a single lamellar phase, whereas a slower rate of 0.4°C/min can result in three different lamellar phases. researchgate.netnih.gov

When incorporated into formulations like solid lipid nanoparticles (SLNs), the thermal behavior of this compound can be altered. A shift of the endothermic peak to a lower temperature, for example to 70.52°C, has been observed in haloperidol-loaded SLNs. usp.brscielo.br This shift, along with a decrease in the melting enthalpy, can be attributed to the smaller particle size and increased surface area of the nanoparticles. usp.br The disappearance or broadening of the this compound peak in drug-loaded formulations often suggests that the drug has been solubilized within the lipid matrix and exists in an amorphous state. usp.brscielo.br

Table 1: Thermal Properties of this compound and Formulations from DSC Analysis

| Sample | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |

| This compound | 70.4 | - | rjptonline.org |

| This compound | 73.36 | 393.49 | usp.brscielo.br |

| Haloperidol-loaded SLNs | 70.52 | 68.70 | usp.br |

| Blank SLNs | 70.52 | 73.29 | usp.br |

| Zidovudine | 125.86 | 118.03 | rjptonline.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the crystalline structure of materials. It is essential for identifying the polymorphic forms of this compound and assessing its degree of crystallinity. cu.edu.eg

Pure this compound in its bulk form is crystalline, a fact confirmed by the presence of sharp, distinct peaks in its XRD pattern. cu.edu.egrjptonline.org Studies have consistently shown characteristic peaks at specific 2θ angles, confirming its crystalline nature. For example, sharp peaks are often observed around 21.2° and 22.8° (2θ). cu.edu.egrjptonline.org

The polymorphic nature of this compound is a key focus of XRD studies. Different cooling rates during crystallization can lead to the formation of different polymorphs. researchgate.net For instance, rapid cooling can trap the lipid in a less stable α-polymorph, which can then transition to a more stable sub-α or β' form over time. researchgate.net Slower cooling, on the other hand, can lead to the formation of more stable polymorphs directly. researchgate.net The complexity of this compound's composition, being a mixture of mono-, di-, and triglycerides, contributes to its intricate polymorphic behavior, which can involve the coexistence of multiple phases. researchgate.net

When used in nanoparticle formulations, a decrease in the crystallinity of this compound is often observed. rjptonline.org This is evidenced by a reduction in the intensity or complete disappearance of the characteristic XRD peaks of the bulk lipid. This change indicates the transformation of the crystalline lipid into a more amorphous or disordered state within the nanoparticles. rjptonline.org

The combination of XRD with other techniques, such as Differential Scanning Calorimetry (DSC), provides a more comprehensive understanding of the material's properties. acs.orgresearchgate.netnih.gov Time-resolved synchrotron XRD, in particular, allows for the in-situ monitoring of structural changes during heating or cooling, providing valuable insights into polymorphic transitions and the influence of processing parameters. acs.orgresearchgate.netnih.gov

Table 2: Characteristic XRD Peaks for this compound

| 2θ Angle (°) | Crystalline Form Indication | Reference |

| 21.2 | Crystalline | rjptonline.org |

| 21.3 | Crystalline | rjptonline.org |

| 20.8 | Crystalline | cu.edu.eg |

| 22.8 | Crystalline | cu.edu.eg |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Diffusometry for Water Permeation and API Diffusion Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and diffusometry are powerful techniques for investigating the molecular-level dynamics within this compound-based systems. researchgate.netnih.gov These methods provide insights into water permeation and the diffusion of active pharmaceutical ingredients (APIs), which are critical for understanding drug release mechanisms from sustained-release formulations. researchgate.netresearchgate.netnih.gov

NMR diffusometry, in particular, can distinguish between different proposed mechanisms of in-vitro drug release from lipid matrices. researchgate.netnih.gov Research has utilized these techniques to study the release of crystalline caffeine (B1668208) from both stearyl alcohol and this compound matrices. researchgate.netnih.gov The findings suggest that the rate-limiting steps for caffeine release differ between these two lipids. researchgate.netnih.gov For this compound, the release is more strictly limited by the diffusive release of the API from the wetted matrix. researchgate.netnih.gov In contrast, for stearyl alcohol, the release is co-rate limited by both the movement of the wetting front and the diffusive release of the API. researchgate.netnih.gov

Quantitative proton NMR (¹H-qNMR) has also been developed as a calibration-free method for the simultaneous quantification of the different components of glycerides, including mono-, di-, and triglycerides, as well as their positional isomers and free fatty acids. researchgate.net This is particularly valuable for characterizing the complex composition of this compound. researchgate.net Furthermore, ¹H NMR has been used to evaluate changes in the chemical profiles of different Compritol components as a function of annealing, revealing the miscibility of certain components with other excipients like Kolliphor P 407. nih.gov

These NMR-based techniques are valuable screening tools in the development of modified-release formulations, offering a deeper understanding of the mechanisms that govern API release from crystalline drug/lipid mixtures. researchgate.netresearchgate.netnih.gov

Infrared Spectroscopy for Investigating Molecular Interactions

Infrared (IR) spectroscopy is a valuable analytical technique for probing the molecular structure and interactions within this compound and its formulations. researchgate.netnih.gov By measuring the absorption of infrared radiation by the sample, IR spectroscopy can identify functional groups and provide information on conformational changes and intermolecular interactions. researchgate.netacs.orgnih.gov

In the context of this compound, IR spectroscopy has been used in conjunction with other techniques like DSC and XRD to provide a more complete picture of its physical and thermal properties. researchgate.netnih.gov The IR spectrum of this compound shows characteristic absorption bands, such as those for C-H stretching at approximately 2815 and 2849 cm⁻¹ and a C=O stretching band around 1738 cm⁻¹. cu.edu.eg

Shifts in the positions of these bands can indicate changes in the molecular environment. For example, a shift in the peaks around 2920 and 2850 cm⁻¹ has been attributed to the conformational transformation of alkyl chains from a gauche to an all-trans conformation. researchgate.net This type of information is crucial for understanding the polymorphic transformations that this compound can undergo. researchgate.net

Furthermore, FT-IR studies are employed to assess the compatibility of this compound with encapsulated drugs. semanticscholar.org The absence of significant shifts or the appearance of new peaks in the IR spectrum of a drug-loaded formulation compared to the individual components suggests that there are no significant chemical interactions between the drug and the lipid matrix. semanticscholar.org

Morphological and Microstructural Characterization

The morphology and microstructure of this compound, especially when formulated into particulate systems like solid lipid nanoparticles (SLNs) or microspheres, are critical determinants of its performance. Electron microscopy techniques are the primary tools for visualizing these features at high resolution.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology and microstructure of this compound and its formulations. nih.govjournaljpri.com

SEM provides detailed information about the surface morphology of particles. semanticscholar.org In studies of solid lipid nanoparticles (SLNs) made with this compound, SEM has been used to confirm the size and shape of the nanoparticles. nih.gov It has revealed that these particles are typically homogenous, solid, spherical, and non-porous. journaljpri.com For example, in one study, SEM analysis of aceclofenac-loaded SLNs characterized their surface morphology. semanticscholar.org

TEM offers higher resolution and provides insights into the internal structure of the nanoparticles. usp.brscielo.br TEM images of this compound-based SLNs have shown a dense, roughly spherical pattern. usp.brscielo.br Cryo-TEM, a specialized form of TEM where the sample is flash-frozen, is particularly useful for observing the native structure of lipid nanoparticles in their dispersed state. nih.gov Studies using cryo-TEM have revealed that this compound-based SLNs can appear as thin platelets. nih.gov When a liquid lipid is incorporated to form nanostructured lipid carriers (NLCs), TEM has shown these to be lipid platelets with oil spots on the surface, sometimes referred to as "nanospoons". nih.gov

Both SEM and TEM are crucial for visually confirming the particulate nature and morphology of this compound formulations, complementing data obtained from particle size analysis techniques. usp.brscielo.brjournaljpri.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) serves as a high-resolution imaging tool to investigate the morphological details of this compound-based formulations, particularly in the realm of solid lipid nanoparticles (SLNs). nih.gov This technique provides three-dimensional topographical information, elucidating the shape and surface characteristics of these nanoparticles.

In studies involving lopinavir-loaded SLNs formulated with this compound, AFM was employed alongside transmission electron microscopy to confirm the morphological details of the nanoparticles. nih.gov The results from these analyses are crucial for understanding how the formulation process and the inclusion of active pharmaceutical ingredients (APIs) influence the final structure of the nanoparticles. Similarly, AFM has been utilized to image the unchanged shape and surface properties of other SLN formulations, highlighting its utility as a tool for visualizing particles in their native state. humanjournals.com Research on troxerutin-loaded SLNs also utilized AFM to evaluate the morphological characteristics of the nanoparticles.

The application of AFM extends to understanding the physical stability and potential for polymorphism in this compound. When coupled with techniques like differential scanning calorimetry, AFM can help study crystal growth kinetics during thermal processes. This is significant because the polymorphic form of this compound can impact its performance as a matrix for controlled release, with different polymorphs exhibiting varying levels of stability and drug entrapment efficiency. researchgate.net For instance, the less-ordered crystal lattice of this compound, which is a mixture of mono-, di-, and triglycerides, is thought to be conducive to accommodating bioactive compounds, thereby enhancing the efficacy of the resulting SLNs. mdpi.com

X-ray Micro Computed Tomography for Tablet Microstructure and Evolution during Dissolution and Storage

X-ray micro computed tomography (μCT) has emerged as a powerful non-destructive imaging technique for the three-dimensional evaluation of the internal microstructure of this compound-based matrix tablets. pharmaexcipients.comijpsonline.comresearchgate.net This methodology allows for the visualization and quantification of the distribution of individual components, porosity, and structural changes that occur during dissolution and upon storage. researchgate.netpharmaexcipients.com

Research has utilized synchrotron radiation-based X-ray μCT to investigate the microstructure of sustained-release tablets composed of this compound, a model drug (theophylline), and a pore-forming diluent (lactose or dibasic calcium phosphate (B84403) anhydrous). ijpsonline.comresearchgate.netresearchgate.net The distinct densities of the materials allow for their differentiation in the reconstructed 3D images, where denser materials appear brighter. pharmaexcipients.comijpsonline.com For example, dibasic calcium phosphate anhydrous appears white, lactose (B1674315) and theophylline (B1681296) appear grey, and the lower-density this compound appears dark grey, while pores are black. pharmaexcipients.comijpsonline.comresearchgate.net

These studies have demonstrated that the ingredients are typically distributed homogeneously throughout the tablet matrix without evidence of clustering. pharmaexcipients.com Importantly, X-ray μCT has provided insights into how the tablet microstructure evolves over time. After three months of storage at 40°C and 75% relative humidity, tablets containing dibasic calcium phosphate anhydrous showed a significantly slower drug release. researchgate.netresearchgate.net X-ray μCT images suggested that this was due to the adsorption of this compound particles onto the surface of the mesoporous dibasic calcium phosphate anhydrous, which reduced the water permeability of the matrix. pharmaexcipients.comresearchgate.net In contrast, tablets formulated with lactose did not exhibit such changes in release profiles upon storage. researchgate.netresearchgate.net

Furthermore, X-ray μCT can be used to observe the tablet microstructure in a wet state, providing a visual understanding of the dissolution process. ijpsonline.com By imaging tablets after immersion in a dissolution medium, researchers can track changes in porosity and the integrity of the this compound matrix as the drug is released. ijpsonline.com This technique offers a significant advantage over destructive methods, as it allows for the dynamic and volumetric assessment of formulation performance.

Dissolution and Release Kinetics Analysis

In Vitro Release Studies and Kinetic Modeling (e.g., Higuchi-Matrix model, Korsmeyer–Peppas equation)

In vitro release studies are fundamental in characterizing the performance of this compound as a sustained-release matrix former. nih.gov These studies are typically conducted using standard dissolution apparatus, and the data obtained are often fitted to various kinetic models to elucidate the mechanism of drug release. nih.govbioline.org.br